2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol
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Overview
Description
2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique structural properties, which include multiple pyrazolyl groups and a phenolic core. These structural features make it a versatile ligand in coordination chemistry and a potential candidate for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diformyl-4-methylphenol with bis(2-(1H-pyrazol-1-yl)ethyl)amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify its electronic properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles can be introduced using reagents like alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol has several applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions. .
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes
Industry: Its unique structural properties make it a candidate for developing new materials with specific electronic or magnetic properties
Mechanism of Action
The mechanism by which 2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol exerts its effects is primarily through its role as a ligand. It can coordinate with metal ions, forming stable complexes that can participate in various biochemical and chemical processes. The molecular targets and pathways involved include interactions with metalloproteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Similar in structure but with imidazole groups instead of pyrazolyl groups.
2,6-Bis(benzimidazol-2-yl)pyridine: Contains benzimidazole groups, offering different electronic properties.
2,6-Bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine: Features dimethyl-substituted imidazole groups, affecting its reactivity and coordination behavior.
Uniqueness
What sets 2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol apart is its combination of pyrazolyl groups and a phenolic core.
Properties
CAS No. |
88130-57-8 |
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Molecular Formula |
C29H38N10O |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
2,6-bis[[bis(2-pyrazol-1-ylethyl)amino]methyl]-4-methylphenol |
InChI |
InChI=1S/C29H38N10O/c1-26-22-27(24-34(14-18-36-10-2-6-30-36)15-19-37-11-3-7-31-37)29(40)28(23-26)25-35(16-20-38-12-4-8-32-38)17-21-39-13-5-9-33-39/h2-13,22-23,40H,14-21,24-25H2,1H3 |
InChI Key |
BLEPNJRDSNTIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN(CCN2C=CC=N2)CCN3C=CC=N3)O)CN(CCN4C=CC=N4)CCN5C=CC=N5 |
Origin of Product |
United States |
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